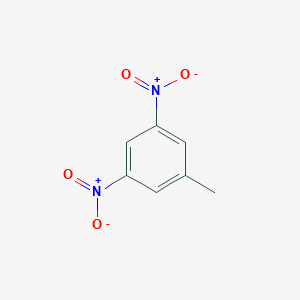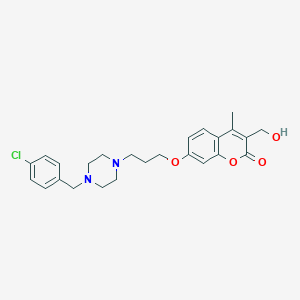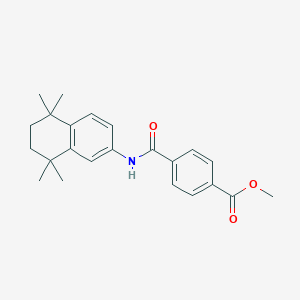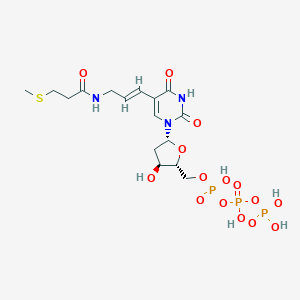
MT-Dutp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MT-Dutp is a modified nucleoside triphosphate that has gained significant attention in the field of scientific research due to its unique properties. It is a potent tool for studying DNA replication and repair, and has been used in a variety of applications in molecular biology and biochemistry.
Applications De Recherche Scientifique
MT-Dutp has been used in a variety of scientific research applications, including DNA sequencing, site-directed mutagenesis, and analysis of DNA replication and repair. It has also been used to study the interaction of DNA polymerases with DNA, and to investigate the mechanism of action of anti-cancer drugs.
Mécanisme D'action
MT-Dutp functions as a substrate for DNA polymerases, and is incorporated into DNA during replication. The trifluoromethyl group of MT-Dutp is resistant to degradation by uracil-DNA glycosylase, which normally removes uracil from DNA. This property allows MT-Dutp to be used in studies of DNA replication and repair, as it can be selectively incorporated into DNA and subsequently detected by gel electrophoresis or other analytical techniques.
Effets Biochimiques Et Physiologiques
MT-Dutp has no known physiological effects, as it is not naturally occurring in cells. However, it can affect the biochemical properties of DNA, including its stability and susceptibility to damage. MT-Dutp can also interfere with the activity of certain DNA polymerases, which can lead to errors in DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
MT-Dutp has several advantages for use in lab experiments. It is a highly specific tool for studying DNA replication and repair, and can be used to detect and quantify DNA synthesis. It is also resistant to degradation by uracil-DNA glycosylase, which allows for selective labeling of DNA. However, MT-Dutp has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and use.
Orientations Futures
There are several future directions for research involving MT-Dutp. One potential area of investigation is the development of new methods for synthesizing MT-Dutp that are more efficient and cost-effective. Another area of research is the development of new applications for MT-Dutp, such as the analysis of DNA damage and repair in cancer cells. Additionally, the use of MT-Dutp in combination with other nucleotide analogs may provide new insights into the mechanism of action of DNA polymerases and other enzymes involved in DNA replication and repair.
Méthodes De Synthèse
MT-Dutp is synthesized by modifying the deoxyuridine triphosphate (dutp) molecule. The modification involves replacing the 5-methyl group of the thymine base with a trifluoromethyl group, resulting in a molecule that is resistant to degradation by uracil-DNA glycosylase. The synthesis of MT-Dutp is a complex process that requires several steps, including protection and deprotection of functional groups, nucleophilic substitution reactions, and chromatographic purification.
Propriétés
Numéro CAS |
106542-91-0 |
|---|---|
Nom du produit |
MT-Dutp |
Formule moléculaire |
C16H26N3O15P3S |
Poids moléculaire |
625.4 g/mol |
Nom IUPAC |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[5-[(E)-3-(3-methylsulfanylpropanoylamino)prop-1-enyl]-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C16H26N3O15P3S/c1-38-6-4-13(21)17-5-2-3-10-8-19(16(23)18-15(10)22)14-7-11(20)12(32-14)9-31-36(27,28)34-37(29,30)33-35(24,25)26/h2-3,8,11-12,14,20H,4-7,9H2,1H3,(H,17,21)(H,27,28)(H,29,30)(H,18,22,23)(H2,24,25,26)/b3-2+/t11-,12+,14+/m0/s1 |
Clé InChI |
LZEISLLFMCESQQ-FIUIOTCKSA-N |
SMILES isomérique |
CSCCC(=O)NC/C=C/C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
CSCCC(=O)NCC=CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
CSCCC(=O)NCC=CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonymes |
5-(3-((3-(methylthio)propionyl)amino)-1-propenyl)-2'-deoxyuridine-5'-triphosphate MT-dUTP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



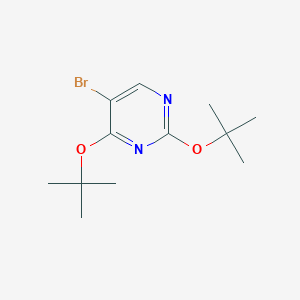
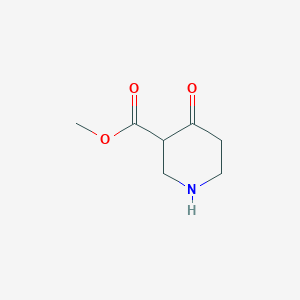
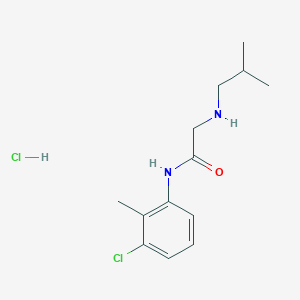
![Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)](/img/structure/B12042.png)
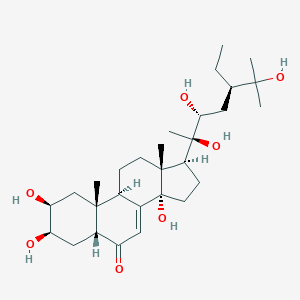
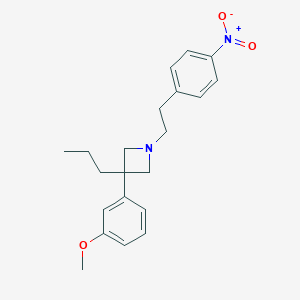
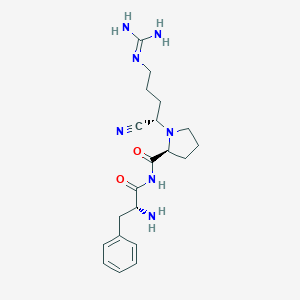
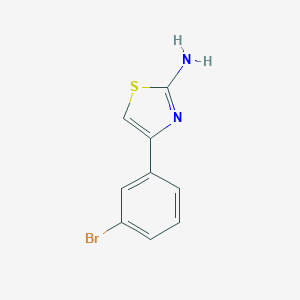
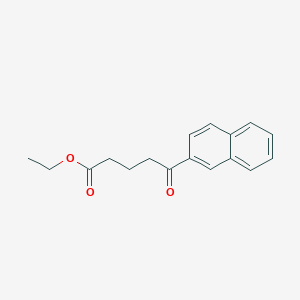
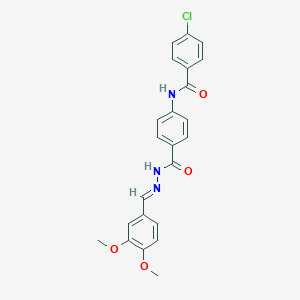
![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)
